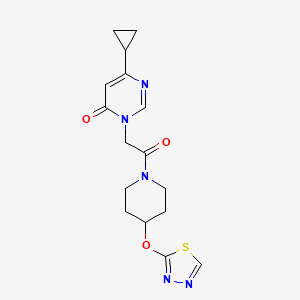

3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one is a synthetic organic molecule. This compound contains distinct structural features such as the thiadiazole ring, piperidine moiety, pyrimidine core, and cyclopropyl group, making it an intriguing subject for chemical and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one typically involves multiple steps:

Synthesis of 1,3,4-Thiadiazole Ring: : The starting material is often a thiosemicarbazide, which undergoes cyclization with formic acid or carbon disulfide under acidic or basic conditions.

Formation of Piperidine Derivative: : The piperidine ring is synthesized through reductive amination of a ketone or aldehyde with ammonia or an amine, followed by cyclization.

Construction of the Pyrimidine Core: : This involves the condensation of appropriate diketone or diamine with an orthoester or formamide under reflux conditions.

Coupling Reactions: : The thiadiazole, piperidine, and pyrimidine intermediates are then coupled using a series of nucleophilic substitution or condensation reactions, often involving catalysts such as palladium or copper complexes.

Cyclopropyl Introduction: : The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents under mild conditions.

Industrial Production Methods

Scaling up these reactions for industrial production typically involves optimization of reaction parameters such as temperature, pressure, and solvent to maximize yield and purity. Continuous flow synthesis and automation are often employed for large-scale production to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions at the thiadiazole or piperidine moieties using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: : Reduction of the compound can be achieved using agents such as sodium borohydride or lithium aluminum hydride, particularly at the carbonyl group.

Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to moderate heating.

Reduction: : Sodium borohydride, lithium aluminum hydride; inert atmospheres like nitrogen or argon; room temperature.

Substitution: : Halogens (chlorine, bromine), alkyl halides; polar aprotic solvents (DMF, DMSO); ambient to elevated temperatures.

Major Products Formed

Oxidation Products: : Oxidized derivatives at the thiadiazole or piperidine rings.

Reduction Products: : Reduced forms of the ketone or pyrimidine ring.

Substitution Products: : Halogenated or alkylated analogs, dependent on the position of substitution.

Applications De Recherche Scientifique

Chemistry

Synthetic Intermediates: : Used as building blocks in organic synthesis for constructing more complex molecules.

Catalysts: : Functions as a ligand in coordination chemistry for transition metal complexes.

Biology

Enzyme Inhibition: : Acts as an inhibitor for specific enzymes in biochemical assays, aiding in the study of metabolic pathways.

Molecular Probes: : Utilized in labeling studies to track biological processes in cells.

Medicine

Pharmacological Research: : Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Drug Development: : Serves as a lead compound for the synthesis of new pharmaceuticals targeting specific molecular pathways.

Industry

Material Science: : Applied in the development of advanced materials with specific properties such as electrical conductivity or thermal stability.

Agrochemicals: : Incorporated into formulations for pest control or crop protection.

Mécanisme D'action

Molecular Targets and Pathways

The compound exerts its effects by interacting with various molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds or coordinate with metal ions in the active sites of enzymes, inhibiting their function. The piperidine and pyrimidine moieties can interact with hydrophobic pockets or polar residues, modulating signal transduction pathways or metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3,4-Thiadiazole Derivatives: : Share the thiadiazole ring, used in medicinal chemistry for their biological activities.

Piperidine Derivatives: : Contain the piperidine ring, common in pharmaceuticals for their psychoactive properties.

Pyrimidine Analogs: : Feature the pyrimidine core, widely used in antiviral and anticancer drugs.

Uniqueness

The uniqueness of 3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one lies in its multi-functional structure, allowing it to engage in diverse chemical and biological interactions. This multifunctionality makes it a versatile tool in scientific research and industrial applications, distinguishing it from simpler analogs.

Activité Biologique

Introduction

The compound 3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one is a derivative of 1,3,4-thiadiazole, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities supported by recent research findings.

Chemical Structure and Properties

The compound consists of a pyrimidine ring substituted with a cyclopropyl group and a piperidine moiety linked through an oxoethyl chain to a thiadiazole unit. This unique structure is believed to contribute to its biological potency.

Table 1: Structural Components of the Compound

| Component | Description |

|---|---|

| Thiadiazole unit | A five-membered ring containing nitrogen and sulfur, known for various biological activities. |

| Piperidine ring | A six-membered saturated ring that enhances solubility and bioavailability. |

| Cyclopropyl group | A three-membered ring that may influence the compound's pharmacokinetic properties. |

Anticancer Activity

Numerous studies have demonstrated that 1,3,4-thiadiazole derivatives possess significant anticancer properties. The specific compound under discussion has shown promising results in inhibiting the growth of various cancer cell lines.

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

- The compound exhibited IC50 values ranging from 0.74 to 10 μg/mL against human colon (HCT116), lung (H460), and breast (MCF-7) cancer cell lines, indicating potent antiproliferative effects .

- Another study reported that derivatives with similar structures showed inhibition rates of up to 89.2% against prostate cancer cell lines at concentrations of 10 μM/mL .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives is well-documented, particularly against multidrug-resistant strains.

Research Findings

- The compound demonstrated significant antibacterial activity against Escherichia coli and Klebsiella pneumoniae , with notable biofilm inhibition properties .

- In vitro studies indicated that certain derivatives inhibited biofilm formation effectively, suggesting their potential as therapeutic agents against infections caused by resistant bacteria .

Other Pharmacological Activities

- Antiinflammatory Effects : Some studies suggest that derivatives may also exhibit anti-inflammatory properties, contributing to their therapeutic versatility .

- Antidiabetic Potential : Research indicates that compounds in this class may have beneficial effects on glucose metabolism, although specific data on the discussed compound is limited .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | IC50 values between 0.74–10 μg/mL against multiple cell lines. |

| Antimicrobial | Effective against MDR strains; biofilm inhibition noted. |

| Antiinflammatory | Potential effects observed; requires further investigation. |

| Antidiabetic | Indications of beneficial effects on glucose metabolism. |

The mechanism by which thiadiazole derivatives exert their biological effects is multifaceted:

Propriétés

IUPAC Name |

6-cyclopropyl-3-[2-oxo-2-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethyl]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3S/c22-14-7-13(11-1-2-11)17-9-21(14)8-15(23)20-5-3-12(4-6-20)24-16-19-18-10-25-16/h7,9-12H,1-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDFWYFPFDCSRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CCC(CC3)OC4=NN=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.